Gastric inhibitory polypeptide is synthesized as a precursor known as pre-pro-gastric inhibitory polypeptide, which undergoes post-translational modifications. The synthesis occurs within K cells and involves several steps:
The predominant forms in circulation are gastric inhibitory polypeptide (1-42) and gastric inhibitory polypeptide (3-42), with the latter being a degraded form resulting from the action of dipeptidyl peptidase IV .
Gastric inhibitory polypeptide (1-39) consists of 39 amino acids, with its sequence contributing to its biological activity. The molecular weight of this peptide variant is approximately 4,500 Daltons . The structural integrity of gastric inhibitory polypeptide is critical for its function; both the N-terminal and central regions are essential for receptor binding and subsequent biological activity .
Gastric inhibitory polypeptide primarily engages in receptor-mediated reactions upon secretion into the bloodstream. It binds to specific receptors located on pancreatic beta cells, initiating a cascade of intracellular signaling pathways that lead to insulin secretion.
The mechanism of action of gastric inhibitory polypeptide involves several key steps:
The half-life of gastric inhibitory polypeptide in circulation is relatively short, approximately 5 to 7 minutes, due to rapid degradation by dipeptidyl peptidase IV .
Gastric inhibitory polypeptide exhibits significant biological activity related to glucose metabolism and insulin secretion. Its structural features are critical for maintaining its functional properties as an incretin hormone .
Gastric inhibitory polypeptide has several important applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4